molecular formula C12H17N3O2 B594146 Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate CAS No. 1236861-59-8

Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B594146
CAS No.: 1236861-59-8
M. Wt: 235.287
InChI Key: IPHKADORQLZWSI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with pyrimidine derivatives. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The azetidine ring is known to impart stability and rigidity to molecules, making it a valuable scaffold in drug design. It has been explored for its potential in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets are required. The combination of the azetidine and pyrimidine moieties provides a versatile scaffold for the development of new compounds with enhanced properties .

Properties

IUPAC Name

tert-butyl 3-pyrimidin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHKADORQLZWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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